molecular formula C7H3Cl2NO3 B2587394 3-Chloro-2-nitrobenzoyl chloride CAS No. 19088-99-4

3-Chloro-2-nitrobenzoyl chloride

Cat. No.: B2587394
CAS No.: 19088-99-4
M. Wt: 220.01
InChI Key: ZNBNVUUCAFMGIK-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Acyl Chlorides Research

Aromatic acyl chlorides are a well-established class of organic compounds characterized by a -COCl group attached to an aromatic ring. They are of fundamental importance in organic synthesis due to their high reactivity, which allows for the efficient introduction of an aroyl group into various molecules. This class of compounds is typically synthesized from the corresponding aromatic carboxylic acids using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.orggoogle.com The primary reaction they undergo is nucleophilic acyl substitution, where the chloride ion is displaced by a wide range of nucleophiles. mdpi.com

Research in the field of aromatic acyl chlorides is extensive and covers a wide array of applications, from the synthesis of simple esters and amides to the construction of complex pharmaceutical and agrochemical compounds. cymitquimica.comgoogle.com The nature and position of substituents on the aromatic ring play a critical role in modulating the reactivity of the acyl chloride group. Electron-withdrawing groups, such as the nitro (NO₂) and chloro (Cl) groups found in 3-Chloro-2-nitrobenzoyl chloride, enhance the electrophilic character of the carbonyl carbon, making the compound more reactive towards nucleophiles compared to unsubstituted benzoyl chloride. mdpi.com Conversely, electron-donating groups would decrease its reactivity. This tunability allows chemists to select specific acyl chlorides for particular synthetic transformations.

Significance as a Chemically Reactive Intermediate

The principal significance of this compound lies in its function as a highly reactive intermediate. The acyl chloride functional group is an excellent electrophile, readily reacting with various nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. This reactivity is the cornerstone of its utility in multi-step organic synthesis.

The presence of the ortho-nitro and meta-chloro substituents further activates the acyl chloride group towards nucleophilic attack through inductive and resonance effects. This heightened reactivity makes it a valuable reagent for acylating less reactive substrates. A key synthetic application involves its reaction with amines to form amides. For instance, it can be used as a precursor in the synthesis of other functionalized molecules. One documented pathway involves the conversion of the corresponding carboxylic acid, 3-chloro-2-nitrobenzoic acid, into this compound, which is then reacted with ammonia (B1221849) to form 2-nitro-3-chlorobenzamide. This amide can subsequently undergo a Hoffmann degradation to yield 2-nitro-3-chloroaniline, a valuable synthetic intermediate itself. researchgate.net

This transformation highlights the role of this compound in introducing the "3-chloro-2-nitrobenzoyl" moiety, which can then be elaborated through further chemical modifications of the nitro group (e.g., reduction to an amine) to build molecular complexity. researchgate.netbldpharm.com

Overview of Research Domains Pertaining to the Chemical Compound

The utility of this compound as a reactive building block extends into several key areas of chemical research, primarily in the synthesis of heterocyclic compounds and as a precursor for pharmacologically relevant scaffolds.

A significant research application is in the synthesis of substituted anilines. As detailed in a study by researchers, 3-chloro-2-nitrobenzoic acid is first converted to its highly reactive acyl chloride form. This intermediate, this compound, is then treated with ammonia to produce the corresponding amide. The subsequent Hoffmann degradation of this amide provides a route to 2-nitro-3-chloroaniline. researchgate.net This product can be a starting material for various other compounds.

Furthermore, aromatic acyl chlorides are fundamental in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad range of biological activities, including anti-inflammatory and anticancer properties. cymitquimica.com The general synthesis often involves the acylation of anthranilic acid with an acyl chloride to form an N-acylanthranilic acid, which is then cyclized. Although direct use of this compound in this specific synthesis is not extensively documented in readily available literature, its structure makes it a logical candidate for producing quinazolinones with corresponding chloro and nitro substitutions. The subsequent reduction of the nitro group to an amine would provide a handle for further functionalization, creating a library of complex heterocyclic molecules for drug discovery programs. nih.gov

The compound and its direct precursor, 3-chloro-2-nitrobenzoic acid, are also investigated in coordination chemistry. Studies have been conducted on the thermal and magnetic properties of Co(II), Ni(II), and Cu(II) complexes with 3-chloro-2-nitrobenzoate (B13357121), indicating research interest in the properties of metal complexes derived from this structural motif.

Data Tables

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 19088-99-4 bldpharm.comchemsrc.com
Molecular Formula C₇H₃Cl₂NO₃ bldpharm.com
Molecular Weight 220.01 g/mol bldpharm.com
IUPAC Name This compound
SMILES O=C(Cl)c1cccc(Cl)c1N+[O-]

| InChI Key | ZNBNVUUCAFMGIK-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

Property Value
Physical State Solid
Purity (Typical) ≥95%
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available

| Solubility | Reacts with water |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-5-3-1-2-4(7(9)11)6(5)10(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBNVUUCAFMGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 2 Nitrobenzoyl Chloride

Conventional Synthetic Routes and Precursors

The most common and direct method for preparing 3-chloro-2-nitrobenzoyl chloride involves the conversion of 3-chloro-2-nitrobenzoic acid. smolecule.comsigmaaldrich.com This precursor is a white crystalline solid with a melting point of 237-239 °C. sigmaaldrich.com

Chlorination of 3-Chloro-2-nitrobenzoic Acid

The transformation of the carboxylic acid group of 3-chloro-2-nitrobenzoic acid into an acyl chloride is a standard and widely used synthetic strategy. smolecule.com This conversion enhances the reactivity of the carbonyl group, making it susceptible to nucleophilic attack, which is essential for subsequent reactions.

Thionyl chloride (SOCl₂) is a frequently employed reagent for the synthesis of acyl chlorides from carboxylic acids due to its effectiveness and the convenient removal of byproducts. wikipedia.org The reaction between 3-chloro-2-nitrobenzoic acid and thionyl chloride proceeds by converting the carboxylic acid into the more reactive acyl chloride. wikipedia.org

The general mechanism involves the attack of the carboxylic acid on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, eliminating sulfur dioxide (SO₂) and a chloride ion to yield the protonated acyl chloride. A subsequent deprotonation by a chloride ion gives the final this compound product. wikipedia.org

In a typical laboratory procedure, 3-chloro-2-nitrobenzoic acid is refluxed with an excess of thionyl chloride. prepchem.com The reaction is often carried out for several hours to ensure complete conversion. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure, yielding the desired this compound. The use of a catalyst, such as pyridine (B92270) or polyethylene (B3416737) glycol, can sometimes be employed to enhance the reaction rate and yield. google.comgoogle.com

Table 1: Reaction Conditions for the Synthesis of Nitrobenzoyl Chlorides using Thionyl Chloride

Precursor Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
3-Nitrobenzoic Acid None Thionyl Chloride Reflux 6 Not specified
p-Nitrobenzoic Acid Pyridine Thionyl Chloride 90 12 98.52 google.com
3-Methyl-2-nitrobenzoic Acid N,N-dimethyl-formamide 1,2-dichloro-ethane Reflux 3 100 chemicalbook.com
2-Nitrobenzoic Acid None Thionyl Chloride Reflux 0.5 Not specified prepchem.com

Oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), provides an alternative and sometimes milder method for the synthesis of acyl chlorides. This method can be advantageous in cases where the starting material is sensitive to the harsher conditions of thionyl chloride. The reaction with oxalyl chloride typically proceeds at lower temperatures and can offer higher purity of the final product by minimizing side reactions.

Alternative Precursors and Reaction Schemes

While the chlorination of 3-chloro-2-nitrobenzoic acid is the most direct route, alternative synthetic strategies starting from other related aromatic compounds have also been developed.

The synthesis of this compound can be part of a larger synthetic sequence starting from more readily available precursors. For instance, the synthesis can begin with the nitration of chlorobenzene, which typically yields a mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene, with only a small amount of the 3-isomer. wikipedia.orgnih.gov A more efficient way to obtain the 3-isomer is through the chlorination of nitrobenzene (B124822). wikipedia.orgnih.gov

Another approach involves the Sandmeyer reaction, where the amino group of an aniline (B41778) derivative is replaced by a chloro or nitro group. For example, 3-chloro-2-nitrotoluene (B1582514) can be prepared from 3-chloro-2-toluidine via diazotization followed by treatment with a nitrite (B80452) source in the presence of a copper catalyst. google.com The resulting nitrotoluene can then be oxidized to the corresponding benzoic acid, which is subsequently chlorinated to the acid chloride.

In some cases, a multistep synthesis is necessary to introduce the required substituents onto the benzene (B151609) ring in the correct positions. For example, the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a precursor for antitubercular agents, involves several steps starting from commercially available materials. nih.gov This highlights that the synthesis of substituted benzoyl chlorides often requires a carefully planned sequence of reactions to achieve the desired substitution pattern.

A patent describes a multistep process for preparing 2-chloro-4-nitrobenzoyl chloride starting from 2-chloro-4-nitrobenzoic acid and thionyl chloride. googleapis.com The resulting acid chloride is then converted to the corresponding benzamide, which can undergo further transformations. googleapis.com This illustrates how this compound can be a key intermediate in the synthesis of more complex molecules. Furthermore, vapor-phase chloro-denitration reactions have been reported for the synthesis of various chlorobenzoyl chlorides from their corresponding nitrobenzoyl chlorides. google.com

Optimization of Synthesis Parameters

The conversion of 3-chloro-2-nitrobenzoic acid to its corresponding acyl chloride, this compound, is a pivotal step that is significantly influenced by reaction conditions. sigmaaldrich.comnih.gov Careful selection and control of solvents, temperature, and catalysts are paramount to maximizing reaction efficiency, yield, and the purity of the final product.

Influence of Solvents and Temperature on Reaction Efficiency

The choice of solvent and the reaction temperature are critical variables in the synthesis of this compound. The reaction is commonly carried out using a chlorinating agent such as thionyl chloride. prepchem.commasterorganicchemistry.com In some instances, the chlorinating agent itself can act as the solvent, which simplifies the process by eliminating the need for a separate solvent and subsequent removal. google.com

The reaction temperature directly impacts the rate of reaction. For instance, when using thionyl chloride, the reaction mixture is often heated to reflux to ensure the completion of the reaction. One documented procedure involves heating a mixture of 2-nitrobenzoic acid and thionyl chloride under reflux for 30 minutes. prepchem.com Another example for the synthesis of a related compound, p-nitrobenzoyl chloride, involves heating the reactants on a water bath, with the reaction completing within 15 to 30 minutes after initiation. orgsyn.org A patent for the synthesis of p-nitrobenzoyl chloride specifies a reaction temperature of 90°C for 12 hours. google.com The optimal temperature is a balance between achieving a desirable reaction rate and minimizing potential side reactions or decomposition of the product.

Interactive Data Table: Solvent and Temperature Effects on Benzoyl Chloride Synthesis

Chlorinating AgentSolventTemperature (°C)Reaction TimeObserved OutcomeReference(s)
Thionyl chlorideNoneReflux30 minutesFormation of 2-nitrobenzoyl chloride prepchem.com
Thionyl chlorideNone9012 hoursHigh-purity p-nitrobenzoyl chloride google.com
Thionyl chlorideDichloroethaneReflux3 hours100% yield of 3-methyl-2-nitrobenzoyl chloride chemicalbook.com
Phosphorus pentachlorideNoneWater bath15-30 minutesHigh yield of p-nitrobenzoyl chloride orgsyn.org

Catalyst Selection and Impact on Yield and Purity

Catalysts play a crucial role in the synthesis of acyl chlorides, often enhancing the reaction rate and improving the yield and purity of the product. In the context of synthesizing this compound and related compounds, various catalysts have been employed.

For the reaction of carboxylic acids with thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is frequently used. chemicalbook.com The DMF acts as a catalyst by reacting with thionyl chloride to form a Vilsmeier reagent, which is a more potent acylating agent. wikipedia.org This catalytic approach has been shown to be effective, for example, in the synthesis of 3-methyl-2-nitrobenzoyl chloride, where a drop of DMF was used in conjunction with thionyl chloride in dichloroethane to achieve a 100% yield. chemicalbook.com

Phase transfer catalysts are also utilized to facilitate the reaction, particularly in industrial settings. These catalysts, such as pyridine, can improve the reaction between the carboxylic acid and the chlorinating agent, leading to higher yields and purity. google.com One patent describes the use of pyridine as a phase transfer catalyst in the synthesis of p-nitrobenzoyl chloride, resulting in a product with a purity greater than 99.6% and a yield exceeding 98.0%. google.com Lewis acids like anhydrous aluminum chloride and anhydrous ferric chloride are employed as catalysts in Friedel-Crafts reactions involving nitrobenzoyl chlorides. google.com

The choice of catalyst can significantly influence the reaction's outcome. While some reactions proceed without a catalyst, the addition of a suitable catalyst can lead to milder reaction conditions, shorter reaction times, and improved product quality. google.com

Interactive Data Table: Catalyst Impact on Benzoyl Chloride Synthesis

Starting MaterialChlorinating AgentCatalystSolventYield (%)Purity (%)Reference(s)
2-nitro-3-methylbenzoic acidThionyl chlorideN,N-dimethylformamide (DMF)Dichloroethane100- chemicalbook.com
p-Nitrobenzoic acidThionyl chloridePyridineNone> 98.0> 99.6 google.com
3-Nitrobenzoyl chlorideChlorobenzeneAnhydrous aluminum chloride--- google.com

Advanced and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly chemical processes. This trend is also evident in the synthesis of benzoyl chlorides, with a growing emphasis on the principles of green chemistry and the scalability of these processes for industrial production.

Principles of Green Chemistry in Benzoyl Chloride Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com In the context of benzoyl chloride synthesis, several green chemistry principles are relevant.

One key principle is the use of safer solvents and reagents. Traditional methods for synthesizing benzoyl chlorides often involve hazardous reagents like thionyl chloride and phosphorus pentachloride, which produce corrosive byproducts such as hydrogen chloride and sulfur dioxide. masterorganicchemistry.com Research is exploring greener alternatives. For example, the use of benzoyl cyanide in an ionic liquid has been proposed as a milder and more selective method for benzoylation. nih.gov

Another principle is the use of catalysts to improve reaction efficiency and reduce waste. As discussed previously, catalysts can enable reactions to proceed under milder conditions and with higher atom economy. google.comchemicalbook.comgoogle.com Solvent-free reaction conditions are also a key aspect of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. researchgate.netresearchgate.net Research has demonstrated the successful synthesis of benzamides from benzoic acid and amines using thionyl chloride under solvent-free conditions, highlighting a potential green route for related reactions. researchgate.net

The development of mechanochemical methods, which use mechanical force to induce chemical reactions, is another promising green approach. This technique can reduce or eliminate the need for solvents and can lead to highly efficient and selective reactions. rsc.org

Industrial Production Considerations and Scalability

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and considerations. Key factors include the cost and availability of raw materials, the efficiency and safety of the process, and the ability to consistently produce a high-purity product.

For industrial-scale production, processes that utilize cost-effective and readily available starting materials are preferred. The choice of chlorinating agent is also critical; while thionyl chloride is widely used, its handling and the management of its byproducts require careful engineering controls. google.com

The scalability of the reaction is a major concern. Reactions that are efficient and high-yielding on a small scale may not perform as well in large reactors. google.com Therefore, process optimization is crucial to ensure consistent product quality and yield at an industrial level. This includes optimizing parameters such as reaction temperature, pressure, and catalyst loading. google.com Patents for the industrial synthesis of related compounds often detail specific conditions for achieving high yields and purity on a larger scale. google.com

Furthermore, the purification of the final product is a significant step in industrial production. Distillation under reduced pressure is a common method for purifying benzoyl chlorides. orgsyn.orgorgsyn.orggoogle.com The design and operation of the distillation process are critical for achieving the desired product purity and minimizing losses.

Chemical Reactivity and Transformation Pathways of 3 Chloro 2 Nitrobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

3-Chloro-2-nitrobenzoyl chloride, as a derivative of carboxylic acid, readily undergoes nucleophilic acyl substitution reactions. The presence of the electron-withdrawing nitro group and the chloro substituent on the benzene (B151609) ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. The general mechanism for these reactions involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group.

Formation of Amides with Amines and Related Nucleophiles

The reaction of this compound with primary and secondary amines is a facile and common method for the synthesis of the corresponding N-substituted amides. This reaction, often carried out in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct, proceeds rapidly under mild conditions. The nucleophilic nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

The general reaction can be represented as follows:

this compound + R-NH₂ → 3-Chloro-2-nitro-N-R-benzamide + HCl

this compound + R₂NH → 3-Chloro-2-nitro-N,N-R₂-benzamide + HCl

The reactivity of the amine is influenced by its basicity and steric hindrance. More basic and less sterically hindered amines generally react more readily.

Illustrative Data for Amide Formation:

Amine/NucleophileProductReaction ConditionsIllustrative Yield (%)
Aniline (B41778)3-Chloro-N-phenyl-2-nitrobenzamidePyridine, CH₂Cl₂, RT92
4-Methoxyaniline3-Chloro-N-(4-methoxyphenyl)-2-nitrobenzamideTriethylamine, THF, 0 °C to RT95
DiethylamineN,N-Diethyl-3-chloro-2-nitrobenzamideNaOH (aq), CH₂Cl₂, RT88
Morpholine(3-Chloro-2-nitrophenyl)(morpholino)methanoneK₂CO₃, Acetonitrile, RT90

Esterification with Alcohols and Phenols

This compound reacts with alcohols and phenols to form esters. This process, known as esterification, is typically performed in the presence of a base like pyridine to scavenge the HCl produced. Phenols, being less nucleophilic than alcohols, may require slightly more forcing conditions or the use of a stronger base to facilitate the reaction.

The general reaction is as follows:

this compound + R-OH → 3-Chloro-2-nitrobenzoic acid R-ester + HCl

Illustrative Data for Esterification:

Alcohol/Phenol (B47542)ProductReaction ConditionsIllustrative Yield (%)
MethanolMethyl 3-chloro-2-nitrobenzoate (B13357121)Pyridine, Benzene, Reflux85
EthanolEthyl 3-chloro-2-nitrobenzoateTriethylamine, CH₂Cl₂, RT89
PhenolPhenyl 3-chloro-2-nitrobenzoatePyridine, Dioxane, 50 °C80
4-Nitrophenol4-Nitrophenyl 3-chloro-2-nitrobenzoateDMAP, CH₂Cl₂, RT82

Reaction with Thiols for Thioester Synthesis

In a similar fashion to alcohols and amines, thiols can react with this compound to yield thioesters. These reactions are also typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct. Thiols are generally more nucleophilic than their corresponding alcohols, leading to facile thioester formation.

The general reaction is as follows:

this compound + R-SH → S-R 3-Chloro-2-nitrobenzothioate + HCl

Illustrative Data for Thioester Synthesis:

ThiolProductReaction ConditionsIllustrative Yield (%)
EthanethiolS-Ethyl 3-chloro-2-nitrobenzothioateTriethylamine, THF, 0 °C to RT91
ThiophenolS-Phenyl 3-chloro-2-nitrobenzothioatePyridine, CH₂Cl₂, RT94
Benzyl MercaptanS-Benzyl 3-chloro-2-nitrobenzothioateNaOH (aq), Toluene, RT87

Electrophilic Aromatic Substitution Reactions

Friedel-Crafts Acylation with Activated Arenes

This compound can act as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds (activated arenes) such as toluene, anisole, and xylenes. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring.

The general reaction is as follows:

this compound + Arene-H --(Lewis Acid)--> (3-Chloro-2-nitrobenzoyl)-Arene + HCl

The presence of the deactivating nitro group on the benzoyl chloride can make the reaction less facile compared to unsubstituted benzoyl chloride, potentially requiring more potent Lewis acids or higher reaction temperatures.

Regioselectivity and Influence of Lewis Acid Catalysts

The regioselectivity of the Friedel-Crafts acylation is primarily governed by the directing effects of the substituents on the activated arene. For instance, in the acylation of toluene, the methyl group directs the incoming acyl group to the ortho and para positions. With anisole, the methoxy (B1213986) group strongly directs to the para position due to its significant activating and ortho, para-directing nature. The bulky nature of the acylating agent can also influence the regioselectivity, often favoring the less sterically hindered para product.

The choice of Lewis acid catalyst can also impact the outcome of the reaction. Stronger Lewis acids like AlCl₃ can lead to higher reactivity and potentially more side reactions, while milder Lewis acids such as FeCl₃ may offer better selectivity and tolerance for sensitive functional groups. The amount of catalyst used is also a critical factor; typically, slightly more than one equivalent is required as the Lewis acid complexes with the product ketone.

Illustrative Data for Friedel-Crafts Acylation of Toluene:

Lewis Acid CatalystProduct(s)Product Ratio (ortho:para)Illustrative Yield (%)
AlCl₃(4-Methylphenyl)(3-chloro-2-nitrophenyl)methanone and (2-Methylphenyl)(3-chloro-2-nitrophenyl)methanone15:8575
FeCl₃(4-Methylphenyl)(3-chloro-2-nitrophenyl)methanone and (2-Methylphenyl)(3-chloro-2-nitrophenyl)methanone10:9068

Reduction and Oxidation Pathways

Reduction of the Nitro Group to an Amino Functionality

The reduction of the nitro group in aromatic compounds to an amino functionality is a significant transformation in organic synthesis. For nitroarenes, this conversion can be achieved through various methods, including catalytic hydrogenation and the use of metallic reducing agents in acidic media. masterorganicchemistry.com

Commonly employed catalysts for hydrogenation include palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel. wikipedia.orgcommonorganicchemistry.com These methods are highly effective for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, a notable consideration when using Pd/C is its potential to react with other functional groups, such as halides, which may lead to dehalogenation. commonorganicchemistry.comorganic-chemistry.org For substrates containing sensitive groups like aromatic halides, Raney nickel can be a more suitable alternative. commonorganicchemistry.com

Alternatively, easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) can effectively reduce nitro groups to amines. masterorganicchemistry.com The use of iron powder or stannous chloride (SnCl₂) offers a mild method that is tolerant of other reducible groups. commonorganicchemistry.comtandfonline.com A two-step process involving a reducing agent like tin and an acid catalyst, followed by neutralization with a base, is also a common approach to obtain the neutral amine group. youtube.com

A study on the Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides demonstrated that various acyl chlorides react with nitrobenzene (B124822) to produce N-aryl amides. rsc.org However, when 2-nitrobenzoyl chloride was used in this specific reaction system, no significant reaction was observed. rsc.orgresearchgate.net

The selective reduction of nitroarenes to N-arylhydroxylamines can be achieved using zinc dust in a CO2/H2O system under mild conditions. rsc.org This method has been shown to be effective for nitroarenes containing other reducible functionalities. rsc.org

Table 1: Common Reagents for Nitro Group Reduction

Reagent/System Conditions Selectivity Notes
H₂ + Pd/C Catalytic Hydrogenation Highly effective, but may cause dehalogenation. commonorganicchemistry.comorganic-chemistry.org
H₂ + Raney Nickel Catalytic Hydrogenation Good alternative to Pd/C for substrates with aromatic halides. commonorganicchemistry.com
Fe, Sn, or Zn + Acid (e.g., HCl) Metallic Reduction Mild method, tolerant of other functional groups. masterorganicchemistry.comcommonorganicchemistry.comtandfonline.com
SnCl₂ Metallic Reduction Mild method for reducing nitro groups. commonorganicchemistry.com

Potential for Side-Chain Oxidation in Analogues

The oxidation of alkyl groups attached to an aromatic ring, known as benzylic oxidation, is a notable reaction. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize an alkyl group on a benzene ring to a carboxylic acid. masterorganicchemistry.com This reaction requires the presence of a benzylic C-H bond. If the benzylic position has another substituent, oxidation will lead to a ketone instead of a carboxylic acid. masterorganicchemistry.com

While direct studies on the side-chain oxidation of this compound are not prevalent, the principles of benzylic oxidation can be applied to its analogues. For instance, an analogue with an alkyl substituent on the benzene ring could potentially undergo oxidation at that side-chain. It is important to note that the harsh conditions of benzylic oxidation with reagents like KMnO₄ might not be compatible with the acyl chloride and nitro functionalities present in this compound. masterorganicchemistry.com

Hydrolytic Stability and Decomposition Pathways

Hydrolysis to 3-Chloro-2-nitrobenzoic Acid

Acyl chlorides, such as this compound, are highly reactive compounds that readily undergo hydrolysis in the presence of water. chemistrystudent.com This reaction results in the formation of the corresponding carboxylic acid and hydrogen chloride. chemguide.co.ukbiologyinsights.com For this compound, hydrolysis yields 3-chloro-2-nitrobenzoic acid. nih.gov

The reaction is typically vigorous and exothermic, especially with simple acyl chlorides like ethanoyl chloride which reacts instantly with cold water. chemguideforcie.co.uklibretexts.org Benzoyl chlorides, where the acyl chloride group is attached to a benzene ring, are generally less reactive than their aliphatic counterparts but still hydrolyze readily. chemguideforcie.co.uk The reactivity of the acyl chloride is attributed to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. biologyinsights.comchemguide.co.uk

The rate of hydrolysis can be influenced by factors such as temperature and pH. biologyinsights.com While higher temperatures can accelerate the reaction, they may also promote side reactions. biologyinsights.com The presence of substituents on the benzene ring also affects the hydrolysis rate. uni.edu

Table 2: Products of this compound Hydrolysis

Reactant Product 1 Product 2

Understanding Competing Side Reactions

The hydrolysis of acyl chlorides can be accompanied by competing side reactions, particularly under certain conditions. While the primary reaction with water yields the carboxylic acid, other nucleophiles present in the reaction mixture can also react. chemguide.co.ukuni.edu

The nature of the substituents on the benzoyl chloride can influence the reaction mechanism and the potential for side reactions. Electron-donating groups can favor a cationic (SN1-like) pathway, especially in weakly nucleophilic solvents, while electron-withdrawing groups, such as the nitro group, typically favor a direct addition-elimination (SN2-like) pathway. nih.gov The presence of a strong electron-withdrawing nitro group in this compound suggests that the addition-elimination mechanism is the more probable pathway for its reactions.

Mechanistic Investigations of this compound Reactions

The reactions of acyl chlorides, including this compound, generally proceed through a nucleophilic acyl substitution mechanism. biologyinsights.com This mechanism is often described as a nucleophilic addition-elimination reaction. libretexts.orgchemguide.co.uk

The process begins with the nucleophilic attack of an agent, such as a water molecule, on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This attack leads to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. biologyinsights.com This intermediate is unstable and subsequently collapses. In the elimination stage, the carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. chemguide.co.uk If the nucleophile was a neutral molecule like water, a final deprotonation step occurs to yield the final product. chemguide.co.uk

For substituted benzoyl chlorides, the reaction mechanism can exist on a spectrum between a bimolecular SN2-like (addition-elimination) and a unimolecular SN1-like (dissociative) pathway. nih.govresearchgate.net The specific pathway is influenced by the electronic nature of the substituents on the benzene ring and the nucleophilicity and ionizing power of the solvent. nih.gov Electron-withdrawing groups, like the nitro group present in this compound, generally favor the SN2-like addition-elimination mechanism. nih.gov The presence of both a chloro and a nitro substituent on the aromatic ring significantly influences the reactivity and mechanistic pathway of the benzoyl chloride.

Applications of 3 Chloro 2 Nitrobenzoyl Chloride in Organic Synthesis and Chemical Research

Role as a Versatile Synthetic Intermediate

The reactivity of the acyl chloride group, combined with the potential for transformation of the nitro and chloro substituents on the benzene (B151609) ring, establishes 3-chloro-2-nitrobenzoyl chloride as a key starting material in multi-step synthetic pathways.

This compound serves as a fundamental building block for constructing complex organic molecules and "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets. unife.it Its utility lies in its ability to introduce the 3-chloro-2-nitrophenyl moiety into a larger structure, which can then undergo further chemical modifications. The acyl chloride is highly electrophilic and reacts readily with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form stable ester, amide, and thioester linkages, respectively.

This initial acylation is often the first step in a longer synthetic sequence. For example, similar multi-reactive building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid are used in heterocyclic oriented synthesis (HOS) to create libraries of diverse molecular structures. nih.gov The nitro group on the ring can be subsequently reduced to an amine, which can then participate in cyclization reactions to form new rings. This strategy allows chemists to systematically build molecular complexity.

Starting MaterialReagent/ProcessResulting Scaffold TypeResearch Focus
Substituted Benzoic AcidSolid-Phase Synthesis, CyclizationBenzimidazoles, Benzotriazoles, QuinoxalinonesDrug Discovery Libraries nih.gov
Cinnamic AcidThionyl Chloride, CyclizationBenzothiophene DerivativesSynthesis of Heterocycles researchgate.netwisdomlib.org
3-Chloro-2-nitrotoluene (B1582514)Hydrolysis, DecarboxylationIndole and Quinoxaline IntermediatesAgrochemical and Pharmaceutical Synthesis google.com

This table illustrates how related substituted aromatic compounds are used to generate complex molecular scaffolds, a role for which this compound is also well-suited.

Heterocyclic compounds are central to medicinal chemistry and materials science, and this compound is an important precursor for their synthesis. The reaction of the acyl chloride with compounds containing two nucleophilic groups is a common strategy for forming heterocyclic rings.

For instance, reacting a benzoyl chloride derivative with an amino acid can lead to the formation of oxazolones. researchgate.net In a typical reaction, this compound could react with glycine (B1666218) to form an N-acyl glycine derivative. This intermediate, upon treatment with a dehydrating agent like acetic anhydride (B1165640) and in the presence of an aldehyde, can cyclize to form 2-(3-chloro-2-nitrophenyl)-4-arylidene-oxazol-5(4H)-one structures. researchgate.net Similarly, reactions with hydrazine (B178648) or substituted hydrazines can yield oxadiazoles, while reactions with ortho-phenylenediamines can lead to the formation of benzimidazole (B57391) derivatives. The synthesis of such diverse heterocycles from a single starting material highlights its role as a versatile building block. nih.govwisdomlib.org

Targeted Synthesis of Functionalized Derivatives

Beyond its role in building molecular backbones, this compound is used for the specific synthesis of derivatives where the nitro, chloro, and benzoyl functionalities are key features of the final product.

The primary reaction of this compound is acylation, which serves as a direct method for preparing a wide variety of nitro-substituted aromatic compounds. By reacting it with different nucleophiles, the 3-chloro-2-nitrophenyl group can be appended to various substrates.

Amide Synthesis: Reaction with primary or secondary amines produces N-substituted 3-chloro-2-nitrobenzamides. This is a fundamental transformation used to create precursors for pharmaceuticals and other biologically active molecules.

Ester Synthesis: Reaction with alcohols or phenols yields the corresponding 3-chloro-2-nitrobenzoate (B13357121) esters. These esters can be used as intermediates or as final products in materials science and other applications.

The electron-withdrawing nature of the nitro and chloro groups enhances the electrophilicity of the carbonyl carbon, making these acylation reactions efficient. The resulting nitro-substituted amides and esters are themselves valuable intermediates for further chemical transformations.

The functional groups on this compound allow for its conversion into other substituted benzoyl derivatives. A key transformation is the reduction of the nitro group to an amine. This reaction is typically achieved using reducing agents such as iron or tin in the presence of hydrochloric acid (a Bechamp-type reduction). wikipedia.org This process converts the 3-chloro-2-nitrobenzoyl moiety into a 2-amino-3-chlorobenzoyl group.

This aminated derivative is a valuable intermediate for several reasons:

The newly formed amino group is a potent nucleophile and can participate in intramolecular cyclization reactions to form heterocycles like quinazolinones.

The amine can be diazotized using nitrous acid to form a diazonium salt, which is a highly versatile functional group that can be replaced by a wide range of substituents (e.g., -OH, -CN, other halogens) through Sandmeyer or related reactions. youtube.com

This sequence of nitro reduction followed by diazotization provides access to a vast array of substituted benzoyl derivatives that would be difficult to synthesize directly.

Functional Group TransformationReagentsProduct Class
Nitro Group Reduction Fe/HCl or Sn/HClAminated Benzoyl Derivatives
Amine Diazotization NaNO₂ / H₂SO₄Diazonium Salt Intermediates
Acyl Chloride to Amide R₂NHN-Substituted Benzamides
Acyl Chloride to Ester ROHBenzoate Esters

Applications in Chemical Derivatization Strategies

In analytical chemistry, chemical derivatization is a technique used to modify an analyte to make it more suitable for analysis, typically by chromatography and mass spectrometry. Benzoyl chloride and its analogues are widely used as derivatizing reagents for compounds containing primary and secondary amine or phenol (B47542) groups. nih.gov

This compound can be employed as a derivatizing agent for targeted metabolomics. The process involves reacting the analyte (e.g., an amino acid or a biogenic amine in a biological sample) with the benzoyl chloride under basic conditions. This reaction attaches the 3-chloro-2-nitrophenyl tag to the analyte. nih.gov This derivatization serves several purposes:

Improved Chromatographic Behavior: The bulky, nonpolar tag can improve the retention and separation of small, polar analytes on reverse-phase liquid chromatography (LC) columns.

Enhanced Mass Spectrometric Detection: The tag provides a common, easily ionizable fragment, which is useful for sensitive and specific detection using tandem mass spectrometry (MS/MS).

Multiplexing Potential: Different isotopic versions of the derivatizing agent could be synthesized to allow for the simultaneous analysis of multiple samples.

While reagents like 3-nitrophenylhydrazine (B1228671) are used to target carboxyl groups, nih.gov this compound provides a complementary tool for targeting amine and phenol-containing metabolites.

Analytical Derivatization for Spectroscopic Enhancement

In analytical chemistry, particularly in chromatography, the detection of certain analytes can be challenging due to their lack of a suitable chromophore, which is a part of a molecule that absorbs light. Chemical derivatization is a technique used to attach a light-absorbing tag to these analytes, thereby enhancing their detectability by spectroscopic methods like UV-Visible spectrophotometry.

Acyl chlorides are effective derivatizing agents for compounds containing hydroxyl (-OH) and primary or secondary amine (-NHR) groups. The reaction, known as acylation, forms an ester or an amide, respectively, and in the process, covalently links the benzoyl moiety to the analyte. When the acyl chloride contains a nitro group, as in the case of this compound, a potent chromophore is introduced into the analyte molecule. The nitroaromatic group strongly absorbs UV radiation, which can significantly lower the limit of detection for the derivatized analyte in techniques like High-Performance Liquid Chromatography (HPLC) with UV detection.

For instance, related compounds like 4-nitrobenzoyl chloride are well-established derivatization reagents used for the HPLC analysis of molecules such as polyhydric alcohols and for modifying materials like cellulose. The derivatization enhances the instrument's response at specific wavelengths, making quantitative analysis more sensitive and reliable. Given that this compound shares the essential nitrobenzoyl chloride framework, it functions as an effective reagent for similar derivatization strategies, improving the analytical performance for compounds that are otherwise difficult to detect.

Introduction of Chromophores and Fluorophores for Detection

The core principle of using this compound in this context is the introduction of a chromophore. The nitrobenzoyl group itself is the chromophore. Aromatic nitro compounds are known to absorb light; for example, nitrobenzene (B124822) absorbs at longer wavelengths (around 330 nm) compared to non-conjugated nitroalkanes. This absorption is due to electronic transitions within the conjugated π-system of the benzene ring and the nitro group. When this compound reacts with a target analyte, it imparts these desirable spectroscopic properties to the newly formed derivative.

This tagging strategy is crucial for analyzing complex biological or environmental samples where target analytes are present at low concentrations. While this compound itself is a chromogenic (color-producing) tag, the general principle of derivatization extends to attaching fluorophores (fluorescent tags) for even more sensitive detection methods. The table below compares this compound with its parent compound, benzoyl chloride, and a commonly used analog, 4-nitrobenzoyl chloride, highlighting their roles in enhancing spectroscopic detection.

Comparison of Benzoyl Chloride Derivatizing Agents

Derivatizing AgentKey Functional Group for DerivatizationIntroduced MoietyPrimary Spectroscopic EnhancementCommon Analytical Application
Benzoyl ChlorideAcyl ChlorideBenzoylBasic UV absorptionGeneral derivatization for HPLC-MS.
4-Nitrobenzoyl ChlorideAcyl Chloride4-NitrobenzoylStrong UV absorption (Chromophore).HPLC-UV analysis of alcohols and amines.
This compoundAcyl Chloride3-Chloro-2-nitrobenzoylStrong UV absorption (Chromophore).Expected use in HPLC-UV for analytes with poor UV absorption.

Contribution to Specialized Chemical Libraries and Screening Programs

The generation of chemical libraries, which are large collections of diverse compounds, is a cornerstone of modern drug discovery and materials science. These libraries are subjected to high-throughput screening (HTS), where they are rapidly tested for activity against biological targets or for desired material properties. The structural diversity of the library is critical for increasing the chances of finding a "hit"—a compound with the desired activity.

Building blocks for these libraries are small, reactive molecules that can be combined in various ways to quickly synthesize a large number of different products. Acyl chlorides are fundamental building blocks in this process, particularly in parallel synthesis, due to their reliable reactivity with a wide range of nucleophiles like amines and alcohols.

This compound is a valuable building block for combinatorial chemistry for several reasons:

Reactive Handle: The acyl chloride group provides a reliable reaction site for attaching

Computational and Theoretical Chemistry Studies of 3 Chloro 2 Nitrobenzoyl Chloride

Electronic Structure and Reactivity Modeling

The arrangement of electrons within a molecule dictates its stability, geometry, and how it interacts with other chemical species. Modeling the electronic structure is fundamental to understanding the reactivity of 3-Chloro-2-nitrobenzoyl chloride.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to model its properties. prensipjournals.comprensipjournals.com These calculations provide a wealth of information, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. prensipjournals.com

The electron-withdrawing nature of the chlorine atom and the nitro group (-NO₂) significantly influences the electronic environment of the benzoyl chloride moiety. DFT studies on analogous substituted benzene (B151609) molecules show that these groups pull electron density from the aromatic ring, which in turn increases the electrophilicity of the carbonyl carbon in the acyl chloride group (-COCl). This makes the carbonyl carbon highly susceptible to attack by nucleophiles. Electrostatic potential maps generated from these calculations visually represent this effect, highlighting the electron-deficient region around the carbonyl carbon. prensipjournals.com

Table 1: Representative Theoretical Electronic Properties

This table shows examples of electronic properties that can be determined for aromatic compounds using DFT calculations. The values are illustrative and based on studies of similar molecules.

Property Description Predicted Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. -7.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. -2.1 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. 5.4 eV
Dipole Moment A measure of the net molecular polarity. 4.2 D

Note: Data is illustrative and derived from computational studies on analogous nitroaromatic compounds.

Before other properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in this compound must be determined. This process, known as geometry optimization, uses computational methods to find the lowest energy structure (a minimum on the potential energy surface). prensipjournals.com

Following optimization, a vibrational frequency analysis is performed. prensipjournals.com This calculation serves two main purposes:

It confirms that the optimized structure is a true energy minimum, characterized by the absence of any imaginary frequencies.

It predicts the molecule's infrared (IR) and Raman vibrational spectra. researchgate.net

These predicted spectra can be compared with experimental data to validate the computational model. prensipjournals.com The analysis provides detailed information on the stretching and bending modes of the various functional groups, such as the C=O stretch of the acyl chloride, the N-O stretches of the nitro group, and the C-Cl stretch. prensipjournals.comresearchgate.net For instance, in related nitroaromatic compounds, the asymmetric and symmetric stretching vibrations of the NO₂ group are characteristic and can be precisely calculated. prensipjournals.com

Table 2: Predicted Geometrical Parameters for this compound

This table presents typical bond lengths and angles for the structural fragments within this compound, as would be determined from geometry optimization calculations.

Parameter Bond/Angle Predicted Value
Bond Length C=O (carbonyl) 1.19 Å
Bond Length C-Cl (acyl chloride) 1.79 Å
Bond Length C-N (nitro group) 1.48 Å
Bond Length C-Cl (ring) 1.74 Å
Bond Angle O=C-Cl 121°

Note: Values are based on standard bond lengths and data from DFT calculations on similar substituted benzenes.

Reaction Mechanism Elucidation and Prediction

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions, providing insights into how reactants are converted into products.

For any chemical reaction, reactants must pass through a high-energy transition state before forming products. The energy required to reach this point is the activation energy, which governs the reaction rate. DFT calculations can be used to locate the precise geometry of the transition state and calculate its energy.

For this compound, a key reaction is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion. Computational modeling can predict the activation energy for this process. This allows for a quantitative assessment of the compound's reactivity towards various nucleophiles like alcohols (to form esters) or amines (to form amides).

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to connect a molecule's structural and electronic features with its chemical behavior. For this compound, computational studies establish a clear link between its structure and its high reactivity.

The primary factors governing its reactivity are:

Electronic Effects : The strong electron-withdrawing properties of both the ortho-nitro group and the meta-chloro group significantly increase the partial positive charge on the carbonyl carbon. DFT calculations quantify this effect, showing a highly electrophilic center. This makes the acyl chloride group exceptionally reactive towards nucleophilic attack, more so than in benzoyl chlorides lacking these deactivating groups.

Steric Effects : The presence of the nitro group at the ortho position creates steric hindrance around the reaction center. While this might slightly slow the approach of a bulky nucleophile, the electronic activation is the dominant effect. Molecular geometry optimization provides a clear picture of this spatial arrangement. prensipjournals.com

The Leaving Group : The chloride ion is an excellent leaving group, which facilitates the final step of nucleophilic acyl substitution reactions.

In essence, theoretical and computational studies demonstrate that the specific placement of the chloro and nitro substituents on the benzene ring electronically activates the acyl chloride group, making this compound a highly reactive and useful acylating agent in organic synthesis.

Influence of Chlorine and Nitro Substituents on Carbonyl Electrophilicity

The reactivity of the carbonyl group in benzoyl chloride derivatives is significantly influenced by the electronic properties of the substituents on the aromatic ring. In this compound, both the chlorine atom and the nitro group are strongly electron-withdrawing. This property plays a crucial role in determining the electrophilicity of the carbonyl carbon.

The primary mechanism by which these substituents increase electrophilicity is through the inductive effect. Both chlorine and the nitro group are highly electronegative, leading to a withdrawal of electron density from the benzene ring through the sigma bonds. This inductive withdrawal of electrons renders the entire benzene ring electron-deficient. Consequently, the carbonyl carbon, which is attached to this electron-poor ring, experiences an even greater partial positive charge. This increased positive character enhances its susceptibility to attack by nucleophiles.

The following table summarizes the electronic effects of the chlorine and nitro substituents on the carbonyl group of this compound.

SubstituentPositionElectronic EffectImpact on Carbonyl Electrophilicity
Nitro (NO₂)2Strong -I, -M (Inductive and Mesomeric withdrawal)Strong increase
Chlorine (Cl)3Strong -I (Inductive withdrawal), Weak +M (Mesomeric donation)Moderate to strong increase

Data synthesized from established principles of physical organic chemistry.

The combined electron-withdrawing power of both the nitro and chloro groups makes the carbonyl carbon in this compound highly electrophilic and, therefore, highly reactive towards nucleophilic acyl substitution.

Steric and Electronic Effects Governing Reaction Outcomes

The reaction outcomes of this compound are governed by a combination of the electronic effects discussed previously and significant steric factors. The placement of substituents at the 2- and 3-positions introduces considerable steric hindrance around the reactive carbonyl center.

The presence of a substituent at the ortho position (position 2) relative to the benzoyl chloride group is known to cause what is termed the "ortho effect". wikipedia.org This effect is primarily a steric phenomenon where the bulky group physically obstructs the incoming nucleophile's path to the carbonyl carbon. masterorganicchemistry.comyoutube.comlibretexts.org In the case of this compound, the nitro group at the 2-position provides this steric shield.

Furthermore, this ortho-nitro group can cause the carbonyl chloride group to twist out of the plane of the benzene ring. wikipedia.orgresearchgate.net This loss of planarity inhibits resonance between the carbonyl group and the aromatic ring. While resonance with the ring would typically delocalize the positive charge on the carbonyl carbon to some extent, inhibiting this resonance can further localize the positive charge, potentially increasing reactivity. However, the dominant effect is often the steric hindrance, which can slow down the reaction rate by making the transition state for nucleophilic attack higher in energy.

The reaction of benzoyl chlorides with nucleophiles generally proceeds through a nucleophilic acyl substitution mechanism, which typically involves a two-step addition-elimination pathway via a tetrahedral intermediate. libretexts.orgpearson.comlibretexts.orgyoutube.com The steric and electronic factors of this compound influence this mechanism. The high electrophilicity of the carbonyl carbon favors the initial nucleophilic attack. However, the steric hindrance from the ortho-nitro group can make this attack more challenging, potentially raising the activation energy of the reaction.

In some cases, with highly sterically hindered benzoyl chlorides and in weakly nucleophilic solvents, a shift towards an SN1-like mechanism, proceeding through a discrete acylium ion intermediate, has been observed. nih.gov Given the ortho-substitution in this compound, the reaction mechanism could be sensitive to the nature of the nucleophile and the solvent system employed.

The following table outlines the key steric and electronic effects and their influence on the reactions of this compound.

EffectOriginConsequence for Reaction Outcomes
Electronic
High Carbonyl ElectrophilicityInductive withdrawal by ortho-nitro and meta-chloro groupsFavors nucleophilic attack at the carbonyl carbon.
Steric
Steric Hindrance ("Ortho Effect")Nitro group at the 2-positionHinders the approach of nucleophiles to the carbonyl carbon, potentially slowing reaction rates.
Disruption of PlanaritySteric repulsion between the ortho-nitro group and the carbonyl chloride groupInhibits resonance between the carbonyl group and the benzene ring, which can affect the electronic properties and stability of the molecule and its intermediates. wikipedia.orgresearchgate.net

This table is based on established principles of reaction mechanisms in organic chemistry.

Comparative Chemical Studies and Analogues of 3 Chloro 2 Nitrobenzoyl Chloride

Reactivity Comparison with Isomeric Nitrobenzoyl Chlorides

The reactivity of benzoyl chloride derivatives is critically influenced by the nature and position of substituents on the aromatic ring. In 3-Chloro-2-nitrobenzoyl chloride, the presence of both a chloro and a nitro group, both of which are electron-withdrawing, significantly enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles. libretexts.orglibretexts.org

The positions of these groups are crucial. The nitro group at the ortho position (position 2) exerts a powerful electron-withdrawing effect. However, its proximity to the acyl chloride functional group can also introduce steric hindrance, potentially influencing the approach of nucleophiles. Studies on ortho-nitrated benzoyl chlorides have highlighted their potential for thermal instability; for instance, 2-nitrobenzoyl chloride has been reported to undergo violent decomposition upon attempted distillation. nih.gov This inherent reactivity and potential hazard are important considerations when comparing isomers.

When comparing this compound to its isomers, such as 3-chloro-4-nitrobenzoyl chloride, the electronic effects are synergistic in enhancing electrophilicity. However, the steric environment around the carbonyl group differs.

Table 1: Comparison of Isomeric Nitrobenzoyl Chlorides

CompoundSubstituent PositionsExpected Electronic Effect on ReactivityPotential Steric Hindrance
This compoundChloro at C3, Nitro at C2Strong activation by both groups; ortho-nitro group has a strong inductive and resonance effect.High, due to ortho-nitro group.
2-Chloro-3-nitrobenzoyl chlorideChloro at C2, Nitro at C3Strong activation; ortho-chloro group provides steric hindrance and inductive withdrawal.High, due to ortho-chloro group.
4-Chloro-2-nitrobenzoyl chlorideChloro at C4, Nitro at C2Strong activation; para-chloro contributes to electron withdrawal.High, due to ortho-nitro group.
3-Chloro-4-nitrobenzoyl chlorideChloro at C3, Nitro at C4Strong activation; para-nitro group has a very strong electron-withdrawing effect. Lower than ortho-substituted isomers.
2-Chloro-4-nitrobenzoyl chlorideChloro at C2, Nitro at C4Strong activation; combination of ortho-chloro and para-nitro effects.High, due to ortho-chloro group.

Analogues with Varied Halogen and Nitro Group Positions

A variety of analogues of this compound exist, where the identity and position of the halogen and nitro groups are altered. These variations are often synthesized to modulate the reactivity and physical properties of the molecule for specific applications in organic synthesis, including the preparation of pharmacologically active compounds.

For example, 3-chloro-4-nitrobenzoyl chloride is a widely used intermediate where the nitro group is shifted to the para position. This placement maximizes the electron-withdrawing resonance effect of the nitro group while reducing the steric hindrance found in the ortho-substituted analogue. Another analogue, 4-(Methylamino)-3-nitrobenzoyl chloride , introduces an amino group, which can participate in hydrogen bonding and alter the molecule's utility in drug design compared to purely halogenated versions. The synthesis of fluorinated m-nitrobenzoyl chlorides is also of interest, as the high electronegativity of fluorine can further enhance reactivity, though such processes can be complicated by the potential for fluoride (B91410) elimination. google.com

Table 2: Selected Analogues of this compound

Analogue NameChemical FormulaKey Structural Difference
3-Chloro-4-nitrobenzoyl chlorideC₇H₃Cl₂NO₃Nitro group at position 4 instead of 2.
2-Nitrobenzoyl chlorideC₇H₄ClNO₃Lacks the chloro substituent. nih.gov
p-Nitrobenzoyl chlorideC₇H₄ClNO₃Lacks the chloro substituent; nitro group at position 4. orgsyn.org
3-Nitrobenzoyl chlorideC₇H₄ClNO₃Lacks the chloro substituent; nitro group at position 3.

Influence of Substituent Electronic Effects on Acyl Chloride Reactivity

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is governed by the electrophilicity of the carbonyl carbon. libretexts.org Electron-withdrawing substituents increase this electrophilicity, making the compound more reactive, while electron-donating groups decrease it. libretexts.org These effects can be broken down into inductive and resonance effects.

Inductive Effect: This is the withdrawal or donation of electrons through the sigma bonds. Both the chlorine atom and the nitro group in this compound are strongly electronegative and exert a powerful inductive electron-withdrawing effect (-I effect). libretexts.orgepa.gov This pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon, increasing its partial positive charge and reactivity. libretexts.org

The combination of these effects makes substituted acyl chlorides like this compound significantly more reactive than unsubstituted benzoyl chloride. libretexts.org Kinetic studies of substituted benzoyl chlorides often show that electron-withdrawing substituents favor an addition-elimination reaction pathway. rsc.org

Derivatization Properties of Related Acyl Chlorides

Acyl chlorides are highly effective acylating agents and are frequently used for chemical derivatization, particularly for analytical purposes. nih.gov This process involves reacting the acyl chloride with a target molecule containing active functional groups like primary and secondary amines, alcohols, phenols, or thiols. chromatographyonline.comlibretexts.orgnih.gov The resulting derivatives, typically amides or esters, often exhibit improved properties for analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govchromatographyonline.com

Benzoyl chloride and its substituted analogues are popular derivatizing agents for several reasons:

Rapid Reaction: The derivatization reaction, often a Schotten-Baumann reaction conducted in a basic medium, is typically fast, often completing in minutes at room temperature. chromatographyonline.comacs.org

Improved Detection: The benzoyl group is a chromophore, enhancing UV detection in HPLC. libretexts.org Introducing nitro groups, as in nitrobenzoyl chlorides, can shift the UV absorption to longer wavelengths, which helps to minimize matrix interference from complex biological samples. nih.govresearchgate.net

Enhanced Chromatographic Properties: Derivatization of polar analytes with a nonpolar group like benzoyl chloride increases their retention on reversed-phase LC columns and can improve ionization efficiency for mass spectrometry. chromatographyonline.comnih.gov

Stable Products: The resulting benzoylated derivatives are generally stable, which is crucial for reproducible analysis. chromatographyonline.comnih.gov

For instance, reagents like 2-nitrophenylhydrazine (B1229437) are chosen to derivatize acyl chlorides themselves for trace analysis, as the derivatives have strong UV absorbance at specific wavelengths, minimizing interference. nih.gov Similarly, benzoyl chloride is used to derivatize a wide range of metabolites to improve their detection limits and chromatographic performance. acs.orgnih.gov

Future Research Directions for 3 Chloro 2 Nitrobenzoyl Chloride Chemistry

Exploration of Novel Synthetic Methodologies

The synthesis of acyl chlorides is a cornerstone of organic chemistry, yet there remains room for improvement in terms of efficiency, safety, and substrate scope. Future research into the synthesis of 3-Chloro-2-nitrobenzoyl chloride is likely to focus on developing methodologies that circumvent the limitations of traditional routes, which often rely on reagents like thionyl chloride or phosphorus pentachloride. orgsyn.org

Promising avenues include the use of novel acylating reagents that are milder and more selective. google.com The development of catalytic methods, for instance, using phase-transfer catalysts, could enhance reaction rates and yields, particularly for large-scale production. google.comgoogle.com Research into alternative chlorinating agents could also lead to more sustainable and atom-economical processes.

Table 1: Potential Novel Synthetic Approaches

MethodologyPotential AdvantagesResearch Focus
Advanced Catalysis Lower catalyst loading, higher efficiency, milder conditions.Screening new phase-transfer catalysts or organocatalysts.
Novel Chlorinating Agents Reduced hazardous byproducts, improved safety profile.Investigating alternatives to thionyl chloride and oxalyl chloride.
One-Pot Syntheses Increased efficiency, reduced waste from intermediate purification.Developing tandem reactions starting from 3-chloro-2-nitrobenzoic acid. nih.gov

Discovery of Undiscovered Reaction Pathways and Catalytic Transformations

The reactivity of this compound is dominated by its three functional groups. The acyl chloride is a powerful electrophile, the nitro group can undergo reduction to an amine, and the aryl chloride can participate in nucleophilic aromatic substitution or cross-coupling reactions, a reactivity noted in related compounds like 3-chloro-2-nitrotoluene (B1582514). google.com Future research will likely aim to uncover new transformations by exploiting the interplay between these groups.

For example, selective catalytic systems could be developed to enable reactions at one site without affecting the others. This could lead to the synthesis of complex molecules in fewer steps. Investigating intramolecular reactions, where the functional groups react with each other under specific conditions, could yield novel heterocyclic scaffolds of interest in medicinal chemistry. Furthermore, the nitro group's strong electron-withdrawing effect enhances the reactivity of the acyl chloride, a property that can be exploited in reactions with weak nucleophiles.

Integration with Flow Chemistry and Automated Synthesis Platforms

The industrial production and laboratory use of reactive compounds like acyl chlorides often pose safety and scalability challenges. nih.gov Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages in terms of safety, process control, and scalability. mdpi.com

Future research will undoubtedly focus on adapting the synthesis and subsequent reactions of this compound to continuous flow platforms. This would allow for better management of reaction exotherms and safer handling of hazardous reagents and intermediates. nih.gov Furthermore, integrating flow reactors with automated control systems and real-time analytics can enable high-throughput screening of reaction conditions, accelerating the discovery of optimal synthetic protocols and new reactions. mdpi.com The principles used in the automated synthesis of other challenging intermediates, such as aryl sulfonyl chlorides, could be adapted for this purpose. mdpi.com

Development of Enhanced Green Chemistry Processes and Sustainable Practices

Modern chemical synthesis places a strong emphasis on sustainability. Future work on this compound will be guided by the principles of green chemistry, aiming to reduce environmental impact. primescholars.com This includes designing syntheses that minimize waste, avoid the use of hazardous solvents and reagents, and maximize atom economy.

Research could focus on catalytic routes that replace stoichiometric reagents, as seen in the development of greener preparations for related compounds. primescholars.com The use of alternative energy sources, such as microwave irradiation or mechanochemistry, could also lead to more efficient and environmentally benign processes. Another key area will be the development of reactions that can be performed in greener solvents, such as water or bio-based solvents, moving away from traditional chlorinated hydrocarbons.

Synergistic Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental work provides a powerful paradigm for modern chemical research. csmres.co.uk In the context of this compound, computational modeling can be used to predict its reactivity, explore potential reaction mechanisms, and design new derivatives with desired properties.

Density Functional Theory (DFT) calculations, for example, can provide insights into the molecule's electronic structure, helping to rationalize its reactivity towards different nucleophiles. Computational screening can identify potential catalysts for new transformations before they are tested in the lab, saving time and resources. This rational design approach, which has proven successful in creating strategic building block collections for drug discovery, can be applied to expand the chemical space accessible from this compound. csmres.co.uk

Expansion of Reagent Applications in Emerging Chemical Fields

While benzoyl chlorides are established building blocks in organic synthesis, the specific substitution pattern of this compound opens doors to new applications. Its derivatives could be valuable in several emerging fields.

Medicinal Chemistry : As a versatile chemical scaffold, it can be used to synthesize libraries of compounds for drug discovery. The nitro group is a common feature in various therapeutic agents, and its presence alongside other reactive sites allows for diverse molecular architectures. mdpi.com

Materials Science : The compound could serve as a monomer or cross-linker for the synthesis of novel polymers or functional materials. The study of metal complexes with related ligands, such as 3-chloro-2-nitrobenzoates, suggests potential applications in creating materials with interesting magnetic or thermal properties. scielo.br

Agrochemicals : Similar to other substituted benzoyl chlorides, it could be a precursor for new herbicides and insecticides.

Molecular Probes : Its reactivity could be harnessed to design probes for biological research, for example, by attaching fluorescent tags or biotin (B1667282) labels to study proteins and other biomolecules.

Future research will focus on demonstrating the utility of this reagent in these and other fields, thereby expanding its role from a simple intermediate to a key building block in modern chemistry.

Q & A

Basic Research Questions

Q. What are the common synthesis methods for 3-chloro-2-nitrobenzoyl chloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via chlorination of 3-chloro-2-nitrobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Key parameters include:

  • Reagent choice : Thionyl chloride is widely used due to its high reactivity, but oxalyl chloride may reduce side reactions (e.g., sulfonation) .
  • Solvent selection : Dichloromethane (DCM) or benzene is optimal for reflux (60–80°C, 4–12 hours). Catalytic N,N-dimethylformamide (DMF) accelerates the reaction .
  • Workup : Distillation under reduced pressure removes excess reagents, followed by recrystallization in non-polar solvents (e.g., hexane) .

Q. How can researchers confirm the purity and structure of this compound?

  • Methodology :

  • Spectroscopy : Use ¹H and ¹³C NMR (in CDCl₃) to verify aromatic proton environments and carbonyl (C=O) signals. IR spectroscopy confirms the C=O stretch (~1750 cm⁻¹) and nitro group (~1520 cm⁻¹) .
  • Chromatography : HPLC or GC-MS with a polar column (e.g., C18) identifies impurities. Retention time comparisons with standards are critical .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Ventilation : Use fume hoods due to corrosive fumes (HCl, SO₂) released during synthesis .
  • Protective gear : Acid-resistant gloves (e.g., nitrile) and goggles are mandatory.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-chlorination or nitro group reduction) be minimized during synthesis?

  • Methodology :

  • Temperature control : Lower temperatures (0–20°C) reduce nitro group reduction but may slow chlorination. Stepwise heating (e.g., 0°C → 50°C) balances reactivity .
  • Reagent stoichiometry : Limit thionyl chloride to 1.2–1.5 equivalents to avoid over-chlorination .
  • Catalyst screening : Replace DMF with milder catalysts (e.g., pyridine) to suppress side reactions .

Q. What analytical strategies resolve discrepancies in spectral data (e.g., unexpected peaks in NMR)?

  • Methodology :

  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks, distinguishing between regioisomers or hydrolysis byproducts (e.g., 3-chloro-2-nitrobenzoic acid) .
  • X-ray crystallography : Single-crystal analysis provides definitive structural confirmation if spectral ambiguity persists .

Q. How does solvent polarity affect the stability of this compound in storage?

  • Methodology :

  • Stability tests : Store samples in anhydrous DCM, toluene, or under inert gas (N₂/Ar). Monitor degradation via TLC or FTIR weekly.
  • Hydrolysis mitigation : Add molecular sieves (3Å) to absorb moisture. Avoid protic solvents (e.g., ethanol) .

Q. What are the environmental impacts of lab-scale synthesis, and how can waste be managed?

  • Methodology :

  • Waste stream analysis : Neutralize acidic byproducts (e.g., HCl) with NaOH before disposal.
  • Biodegradability assays : Use microbial toxicity tests (e.g., Vibrio fischeri bioassays) to assess ecotoxicity of reaction byproducts .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for similar synthesis routes?

  • Methodology :

  • Variable factors : Compare reaction scales (microscale vs. bulk), reagent purity (≥95% SOCl₂), and workup efficiency. For example, distillation under vacuum improves yield by 10–15% vs. atmospheric pressure .
  • Side reaction quantification : Use GC-MS to identify side products (e.g., sulfonated derivatives) that reduce yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.